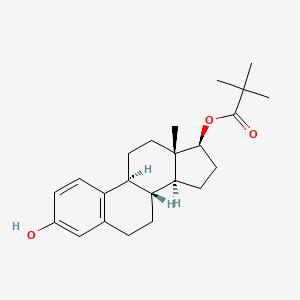

Estradiol 17-pivalate

Description

Structure

3D Structure

Properties

CAS No. |

24894-50-6 |

|---|---|

Molecular Formula |

C23H32O3 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C23H32O3/c1-22(2,3)21(25)26-20-10-9-19-18-7-5-14-13-15(24)6-8-16(14)17(18)11-12-23(19,20)4/h6,8,13,17-20,24H,5,7,9-12H2,1-4H3/t17-,18-,19+,20+,23+/m1/s1 |

InChI Key |

SLOFBKMZOOTTDZ-WCZGSDDISA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C(C)(C)C)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C(C)(C)C)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Advanced Analytical Methodologies for Detection and Quantification of Estradiol 17 Pivalate

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating complex mixtures, a necessary step for the accurate analysis of specific steroid esters. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for isolating Estradiol (B170435) 17-pivalate from other compounds.

High-Performance Liquid Chromatography (HPLC) for Ester Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of steroid hormones and their esters. arabjchem.orgresearchgate.netresearchgate.net For compounds like 17β-estradiol, reversed-phase HPLC is frequently employed. researchgate.netresearchgate.net The separation is typically achieved on a C18 column, which is effective for separating hydrophobic molecules like steroid esters. researchgate.netwaters.com

The mobile phase often consists of a mixture of acetonitrile and water, a common choice for the analysis of estradiol and related compounds. arabjchem.org The United States Pharmacopoeia (USP) has recommended an HPLC method for the assay of 17β-estradiol in pharmaceutical dosage forms, utilizing a mobile phase of acetonitrile and water (55:45, v/v) with UV detection. arabjchem.org Optimization of chromatographic conditions, including the solvent system and detection wavelength, is critical to maximize the sensitivity of the method. arabjchem.orgresearchgate.net While specific methods for Estradiol 17-pivalate are not extensively detailed in readily available literature, the principles for separating 17β-estradiol and its other esters are directly applicable.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 GL Column | researchgate.net |

| Mobile Phase | Acetonitrile:Water (92:8 v/v) | researchgate.net |

| Flow Rate | 1.5 mL/min | researchgate.net |

| Detection | UV at 280 nm | researchgate.net |

| Column | XBridge C18, 5 μm, 4.6 x 150 mm | waters.com |

| Mobile Phase | Water/Acetonitrile (45:55) | waters.com |

| Flow Rate | 1.0 mL/min | waters.com |

| Detection | UV at 205 nm | waters.com |

Gas Chromatography–Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold standard for urinary steroid profiling. endocrine-abstracts.org However, its application to steroids like estradiol often requires a chemical derivatization step to increase the volatility and thermal stability of the analytes. researchgate.netnih.gov Common derivatization reagents include N-(trimethylsilyl)imidazole, which creates trimethylsilyl (TMS) derivatives. researchgate.netnih.gov

GC-MS/MS-based methods have been developed for the simultaneous measurement of 17β-estradiol, 17α-estradiol, and estrone (B1671321) in biological matrices like human serum. nih.gov These methods often involve a liquid-liquid extraction for sample cleanup, followed by a single-step derivatization. nih.gov The use of tandem mass spectrometry (MS/MS) enhances specificity and sensitivity, allowing for the quantification of steroids at low concentrations. researchgate.netnih.gov For instance, a validated GC-MS/MS assay was used to measure estradiol concentrations in human plasma with a lower limit of quantitation (LLQ) of 0.625 pg/mL. researchgate.net The specificity of the tandem quadrupole approach makes it suitable for serum determination. researchgate.net

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS/MS) for Steroid Ester Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a reliable, accurate, and highly sensitive method for measuring steroid hormone levels, often without the need for derivatization. nih.govbohrium.com It allows for the high-throughput multiplexing of analytes required for multi-steroid profiling. bham.ac.uk UPLC-MS/MS, a high-resolution version of LC-MS/MS, further enhances steroid profiling by providing rapid and comprehensive analysis. A global steroid metabolic profiling method using UPLC-MS/MS can simultaneously measure over 100 steroids in about 12 minutes. nih.gov

These methods are powerful tools for creating comprehensive profiles of steroids from various biosynthetic pathways. bham.ac.ukmedrxiv.org For instance, a UPLC-MS/MS assay for profiling 25 different steroids achieved chromatographic separation in just 5 minutes. medrxiv.org Such comprehensive profiling is essential for understanding steroid metabolism and can be combined with machine learning to develop powerful diagnostic tools. bham.ac.uk The high sensitivity of these methods allows for the detection of steroids at very low concentrations, with lower limits of quantification (LLOQ) often in the picogram-per-milliliter (pg/mL) or low nanomolar (nmol/L) range. medrxiv.orgwaters.com

| Parameter | Finding | Reference |

|---|---|---|

| Number of Analytes | 25 steroids | medrxiv.org |

| Separation Time | 5 minutes | medrxiv.org |

| Lower Limits of Quantification | 0.28 to 3.42 nmol/L | medrxiv.org |

| Imprecision | 2.3% to 23.9% | medrxiv.org |

| Accuracy (Bias) | -14% to 11.9% | medrxiv.org |

Mass Spectrometric Detection Enhancements

Advancements in mass spectrometry have significantly improved the sensitivity and specificity of steroid analysis. Techniques like high-resolution mass spectrometry and specialized scanning methods provide enhanced capabilities for both targeted and non-targeted screening of compounds like this compound.

Quadrupole-Orbitrap Mass Spectrometry with Parallel Reaction Monitoring (PRM)

Parallel Reaction Monitoring (PRM) is a targeted quantification method performed on hybrid high-resolution mass spectrometers, such as Quadrupole-Orbitrap (q-OT) instruments. mdpi.com It offers performance comparable to the "gold-standard" Selected Reaction Monitoring (SRM) conducted on triple quadrupole instruments, but with distinct advantages. thermofisher.comwashington.edu In PRM, the quadrupole selects a precursor ion, which is then fragmented, and all resulting product ions are detected simultaneously in the high-resolution Orbitrap mass analyzer. mdpi.comwashington.eduresearchgate.net

This approach provides high selectivity and sensitivity, leveraging the high resolution and mass accuracy to confidently identify and quantify target analytes, even in complex matrices. washington.edunih.gov The parallel detection of all product ions allows for confident targeted peptide or small molecule confirmation without the extensive assay development often required for SRM. washington.edu The high resolving power helps to discriminate between signals from the analyte and matrix interferences, enabling the reliable quantification of low-abundance compounds. nih.gov This makes PRM a powerful tool for the targeted analysis of this compound, ensuring high confidence in both identification and quantification.

Precursor Ion Scanning for Non-Targeted Screening of Steroid Esters

Precursor ion scanning is a non-targeted screening technique used to detect compounds that share a common structural feature and thus produce a specific common fragment ion upon dissociation. This method is particularly useful for identifying new or unknown anabolic androgenic steroids (AAS) and their metabolites. wada-ama.org For example, anabolic steroids with a 3-keto-4-ene structure are known to fragment and produce common ions at m/z 105, 91, and 77. wada-ama.org

By setting the mass spectrometer to scan for all precursor ions that generate these specific product ions, it is possible to screen a sample for any compound belonging to this structural class, including previously uncharacterized esters. wada-ama.org This "open screening" approach can be applied to real samples to detect a wide range of potential doping agents. wada-ama.org While this technique may result in some false positives due to the lack of chromatographic separation and the presence of interfering ions, it effectively flags suspicious samples for follow-up with more specific targeted methods like LC-MS/MS. nih.gov This makes precursor ion scanning a valuable tool for the broad, non-targeted detection of steroid esters, including this compound.

Advanced Sample Preparation and Derivatization for Bioanalytical Studies

Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest from a biological matrix. This is often followed by chemical derivatization to improve the compound's properties for analysis.

Solid-Phase Extraction (SPE) Protocols for Matrix Clean-up

Solid-phase extraction (SPE) is a widely used technique for purifying and concentrating analytes from complex mixtures prior to analysis. rsc.orgthermofisher.com The choice of SPE sorbent and protocol is critical for achieving high recovery of steroid hormones like estradiol and its esters.

The general steps in an SPE procedure include:

Conditioning: The sorbent is wetted with a solvent to ensure consistent interaction with the sample. sigmaaldrich.com

Equilibration: The sorbent is treated with a solution similar in composition to the sample matrix to maximize analyte retention. sigmaaldrich.com

Sample Loading: The sample is passed through the sorbent, where the analyte of interest is retained. sigmaaldrich.com

Washing: Unwanted interferences are selectively removed from the sorbent. sigmaaldrich.com

Elution: The retained analyte is recovered from the sorbent using a specific elution solvent. thermofisher.com

For steroid analysis, reversed-phase, normal-phase, and ion-exchange SPE cartridges are commonly employed. waters.com C8 or C18 cartridges are frequently used for extracting steroid hormones from biological samples. nih.gov Hydrophilic-lipophilic balance (HLB) cartridges have also shown excellent performance, with high recovery rates for various steroids from plasma and urine. rsc.orgnih.gov In some protocols, a two-stage extraction involving both liquid-liquid extraction and SPE is utilized to effectively handle lipid-rich samples. sterlitech.com

| SPE Sorbent Type | Common Applications in Steroid Analysis | Typical Elution Solvents |

| C18 (Reversed-Phase) | Extraction of nonpolar to moderately polar steroids from aqueous samples like urine and plasma. sigmaaldrich.comnih.gov | Methanol, Acetonitrile, Dichloromethane nih.gov |

| HLB (Hydrophilic-Lipophilic Balance) | Extraction of a broad range of analytes, including various steroid hormones, from aqueous matrices. rsc.orgnih.gov | Methanol, Acetonitrile, Ethyl Acetate/Methanol mixtures bg.ac.rs |

| Ion-Exchange | Separation of ionizable steroids based on their charge. waters.com | Buffers of varying pH or ionic strength. waters.com |

| Molecularly Imprinted Polymers (MIPs) | Selective extraction of specific estrogens and their structural analogs from aqueous samples. nih.gov | Methanol, Acetonitrile |

Biosensor Technologies for Estradiol and its Metabolites

Biosensors offer a promising alternative to traditional analytical methods, providing rapid, sensitive, and often real-time detection of target molecules. nih.gov These devices combine a biological recognition element with a transducer to generate a measurable signal upon binding to the analyte. researchgate.net

Enzyme-Based Biosensors in Steroid Detection

Enzyme-based biosensors utilize the high specificity of enzymes for their substrates to detect and quantify target analytes. ama-science.org For estradiol detection, enzymes such as laccase and horseradish peroxidase (HRP) have been incorporated into biosensor designs. mdpi.comrsc.org

In one example, a laccase-based biosensor was developed on a glassy carbon electrode modified with a nanocomposite material. mdpi.com The enzyme catalyzes the oxidation of estradiol, generating an electrochemical signal that is proportional to its concentration. ama-science.orgrsc.org Such sensors have demonstrated high sensitivity, with detection limits in the picomolar (pM) range. ama-science.org Another approach involves using HRP in a system where estradiol acts as a co-substrate, influencing the enzymatic reaction and producing a detectable signal. rsc.org These enzyme-based biosensors have been successfully applied to the analysis of estradiol in pharmaceutical preparations and environmental water samples. mdpi.com

| Enzyme | Transducer Type | Detection Principle | Reported Limit of Detection (LOD) for Estradiol |

| Laccase | Electrochemical (Amperometric/Voltammetric) | Enzymatic oxidation of estradiol. ama-science.orgmdpi.com | 0.13 pM ama-science.org |

| Horseradish Peroxidase (HRP) | Electrochemical (Amperometric/Voltammetric) | Estradiol as a co-substrate in an HRP-catalyzed reaction. rsc.org | 105 nM rsc.org |

Antibody and Aptamer Biosensors for High-Sensitivity Quantification

Antibody-Based Biosensors:

These biosensors utilize the highly specific binding affinity of antibodies for their target antigens. In the context of estradiol detection, antibodies specific to the estradiol molecule are immobilized on a transducer surface. When a sample containing estradiol is introduced, the binding event generates a signal that can be measured. A common format is the "sandwich" assay, where estradiol is captured between two biomolecules, such as an antibody and an aptamer, enhancing the specificity and sensitivity of the detection. nih.govfrontiersin.org

Aptamer-Based Biosensors:

Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. nottingham.edu.myresearchgate.net They are emerging as promising recognition elements in biosensors due to their stability, ease of synthesis, and modification. frontiersin.org For estradiol detection, aptamers have been used to construct electrochemical biosensors. nih.gov The binding of estradiol to the aptamer induces a conformational change, which can be detected as a change in the electrochemical signal (e.g., current or impedance). nih.gov Aptamer-based biosensors have demonstrated excellent sensitivity and selectivity for estradiol, with detection limits reaching the picomolar range. researchgate.net These sensors have been successfully applied to the determination of estradiol in various samples, including milk powder and urine. researchgate.net

| Bioreceptor | Transducer Type | Detection Principle | Reported Dissociation Constant (Kd) / Limit of Detection (LOD) for Estradiol |

| Antibody | Various (e.g., Electrochemical, Optical) | Specific antigen-antibody binding. nih.gov | Varies depending on assay format. |

| Aptamer | Electrochemical | Conformational change upon target binding. nih.gov | Kd: 92 nM; LOD: 0.01 pM researchgate.netnih.gov |

Molecular Mechanisms of Action of Estradiol Esters Within Endocrine Pathways

Nuclear Receptor Mediated Actions

The genomic actions of estradiol (B170435) are slower and involve the regulation of gene transcription, leading to changes in protein synthesis. youtube.com This pathway is central to the long-term physiological effects of estrogen.

Ligand Binding to Estrogen Receptor Subtypes (ERα and ERβ)

Estradiol's effects are primarily mediated through two high-affinity nuclear estrogen receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). drugbank.comwikipedia.org These receptors are members of the steroid/thyroid hormone superfamily of ligand-activated transcription factors. semanticscholar.org Estradiol, being a lipophilic molecule, can diffuse across the cell membrane to bind to these intracellular receptors, which are primarily located in the nucleus. wikipedia.orgwikipedia.org ERα and ERβ have distinct tissue distribution patterns, suggesting they may have different biological roles. semanticscholar.org ERα is predominantly found in the uterus, breast, and cervix, while ERβ is more prevalent in the ovary, prostate, lungs, and hypothalamus. semanticscholar.org Estradiol binds potently to both receptor subtypes. wikipedia.org

| Receptor Subtype | Primary Tissue Distribution | Key Characteristics |

| ERα | Uterus, breast, cervix, vagina semanticscholar.org | Predominant subtype in key female reproductive organs. semanticscholar.org |

| ERβ | Ovary, prostate, testis, spleen, lung, hypothalamus semanticscholar.org | Exhibits a more limited and distinct expression pattern compared to ERα. semanticscholar.org |

Receptor Dimerization and Binding to Steroid Response Elements (SREs)

Upon binding with estradiol, the estrogen receptor undergoes a conformational change. nih.gov This change causes the dissociation of heat shock proteins and allows the receptor to form dimers. youtube.comwikipedia.org These can be either homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ). wikipedia.org The activated ligand-receptor dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. semanticscholar.orgyoutube.commdpi.com EREs are a specific type of Steroid Response Element (SRE). The dimerization of the receptor is crucial as it significantly enhances the binding affinity and stability of the receptor-DNA complex, particularly for the imperfect ERE sequences commonly found in naturally responsive genes. nih.gov

Transcriptional Regulation of Target Genes and Protein Expression

Once the ER dimer is bound to an ERE, it recruits a complex of other proteins, including co-activators or co-repressors. youtube.comnih.gov This entire complex then interacts with the general transcriptional machinery of the cell, including RNA polymerase II, to either enhance or inhibit the transcription of the target gene into messenger RNA (mRNA). nih.govnih.govyoutube.com The resulting mRNA is translated into proteins that carry out the specific physiological effects of estradiol in the target cell. drugbank.comyoutube.com This genomic pathway is responsible for the hormone's role in processes like cell proliferation, differentiation, and the regulation of the reproductive cycle. wikipedia.orgwikipedia.org For instance, estradiol can regulate the expression of genes involved in cell cycle progression, such as cyclin D1. nih.govresearchgate.net

Non-Genomic and Rapid Signaling Pathways

In addition to the classical nuclear pathway, estradiol can elicit rapid biological responses that occur too quickly to be explained by gene transcription and protein synthesis. nih.govfrontiersin.org These effects are mediated by a subpopulation of estrogen receptors located at the cell membrane and within the cytoplasm. nih.govwikipedia.orgfrontiersin.org

Membrane-Bound Estrogen Receptor Activation

A fraction of ERα and ERβ, as well as other receptors like the G protein-coupled estrogen receptor (GPER), are localized to the plasma membrane. wikipedia.orgnih.govresearchgate.net When estradiol binds to these membrane-bound estrogen receptors (mERs), it can rapidly initiate intracellular signaling cascades. nih.govmdpi.com This activation often involves the interaction and "transactivation" of other membrane receptors, such as metabotropic glutamate (B1630785) receptors (mGluRs) or receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). semanticscholar.orgfrontiersin.orgnih.govnih.gov This interaction can trigger downstream signaling without the need for the receptor to enter the nucleus. semanticscholar.org

Intracellular Signaling Cascade Modulation

The activation of membrane-bound ERs leads to the modulation of various intracellular signaling cascades. nih.gov These rapid, non-genomic actions can involve:

Activation of G-proteins: Membrane ERs can couple to G-proteins, stimulating the production of second messengers like cyclic AMP (cAMP). nih.govfrontiersin.orgnih.gov

Protein Kinase Pathways: Estradiol can rapidly activate several kinase pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K/AKT) pathways. nih.govwikipedia.orgimrpress.com These pathways can, in turn, phosphorylate various downstream proteins and transcription factors, ultimately influencing cellular processes and even indirectly regulating gene expression. frontiersin.orgfrontiersin.org

Calcium Mobilization: Estrogen can induce a rapid increase in intracellular calcium concentrations, either by influx from the extracellular space or release from intracellular stores like the endoplasmic reticulum. nih.govwikipedia.orgnih.govimrpress.com

These rapid signaling events are crucial for mediating some of estradiol's effects in the nervous and cardiovascular systems. frontiersin.orgtaylorandfrancis.com There is also significant crosstalk between the non-genomic and genomic pathways, where the signaling cascades initiated at the membrane can phosphorylate and modulate the activity of nuclear ERs and their co-regulators, thereby integrating the rapid and long-term responses to estradiol. frontiersin.orgnih.gov

| Pathway | Key Mediators | Cellular Outcome |

| Genomic | Nuclear ERα, Nuclear ERβ, EREs | Regulation of gene transcription, protein synthesis youtube.com |

| Non-Genomic | Membrane ERα, Membrane ERβ, GPER, G-proteins, MAPK, PI3K | Rapid activation of signaling cascades, modulation of ion channels, changes in intracellular calcium nih.govwikipedia.org |

Pre-receptor Regulation and Intracrine Modulation

The activity of estradiol is not solely dependent on its circulating levels but is significantly influenced by local mechanisms within target tissues, a concept known as intracrinology. nih.govfrontiersin.org This system of pre-receptor regulation allows individual tissues to finely tune their exposure to active steroid hormones. nih.govfrontiersin.org Estrogen-responsive tissues are not merely passive recipients of hormones from the bloodstream; they actively synthesize, activate, and inactivate steroids to meet local physiological demands. nih.govfrontiersin.org

For estradiol esters like Estradiol 17-pivalate, the first step of pre-receptor regulation is its hydrolysis into 17β-estradiol. wikipedia.orgdrugbank.com Beyond this initial activation, target tissues utilize a suite of enzymes to modulate the local concentration of potent estrogens. This intracrine network can generate active estrogens from less potent precursors circulating in the blood. researchgate.netnih.gov For instance, tissues can convert androgens to estrogens or de-sulfate estrogen sulfates into their bioactive forms. nih.gov This local control is crucial for managing the precise hormonal milieu required for specific cellular functions and can be independent of systemic hormone levels. oup.com

Role of Hydroxysteroid Dehydrogenases (HSDs) in Local Steroid Levels

Central to intracrine modulation are the hydroxysteroid dehydrogenases (HSDs), a family of enzymes that catalyze the interconversion of steroids with differing potencies. nih.gov The 17β-hydroxysteroid dehydrogenases (17β-HSDs) are particularly critical in determining the final estrogenic activity within a cell by mediating the balance between the highly potent 17β-estradiol (E2) and the less active estrone (B1671321) (E1). frontiersin.orgnih.gov

| Enzyme | Primary Reaction Catalyzed | Effect on Local Estrogenic Activity | Cofactor Preference |

|---|---|---|---|

| 17β-HSD Type 1 | Conversion of Estrone (E1) to Estradiol (E2) nih.govnih.gov | Increase nih.gov | NADPH nih.gov |

| 17β-HSD Type 2 | Conversion of Estradiol (E2) to Estrone (E1) oncotarget.com | Decrease oncotarget.com | NAD+ |

| Aromatase (CYP19A1) | Conversion of Androgens (e.g., Androstenedione) to Estrogens (e.g., Estrone) nih.govnih.gov | Increase nih.gov | NADPH |

| Steroid Sulfatase (STS) | Conversion of Estrone Sulfate (E1S) to Estrone (E1) nih.govnih.gov | Increase nih.gov | N/A |

Cross-Talk with Other Intracellular Signaling Networks

The biological effects of estradiol are mediated through complex signaling networks that extend beyond the classical genomic pathway. nih.gov While the traditional mechanism involves estradiol binding to nuclear estrogen receptors (ERα and ERβ) that act as ligand-activated transcription factors, it is now clear that estradiol also initiates rapid, non-genomic signaling cascades. nih.govmdpi.com These pathways involve a subpopulation of estrogen receptors located at the plasma membrane and facilitate extensive cross-talk with other signaling systems, notably those of growth factors. reactome.orgnih.gov

This non-genomic action begins when estradiol binds to a membrane-associated ER, triggering the rapid activation of various kinase pathways. mdpi.commdpi.com This leads to interaction with and modulation of growth factor receptor signaling, such as the epidermal growth factor receptor (EGFR) and insulin-like growth factor receptor (IGFR) pathways. nih.govsemanticscholar.org Key downstream cascades activated by this cross-talk include the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositide 3-kinase (PI3K)/AKT pathways. nih.govmdpi.com Activation of these kinases can, in turn, phosphorylate and modulate the activity of nuclear estrogen receptors and their co-regulators, effectively integrating the rapid membrane-initiated signals with the long-term genomic response. nih.gov This intricate web of interactions allows for a more nuanced and context-dependent regulation of cellular processes than could be achieved through genomic signaling alone. nih.govnih.gov

| Signaling Pathway | Key Components | Outcome of Cross-Talk with Estrogen Signaling |

|---|---|---|

| Genomic Estrogen Pathway | Nuclear Estrogen Receptors (ERα, ERβ), Estrogen Response Elements (EREs) semanticscholar.org | Direct regulation of target gene transcription. nih.gov |

| Non-Genomic Estrogen Pathway | Membrane-associated Estrogen Receptors (mER), G-protein-coupled estrogen receptor (GPER) mdpi.com | Rapid activation of intracellular kinase cascades. mdpi.commdpi.com |

| MAPK/ERK Pathway | Ras, Raf, MEK, ERK mdpi.com | Activated by mER signaling; can phosphorylate nuclear ER and other transcription factors. nih.govmdpi.com |

| PI3K/AKT Pathway | PI3K, AKT, mTOR mdpi.com | Activated by mER signaling; promotes cell survival and proliferation. nih.govmdpi.com |

| EGFR/IGFR Pathways | EGFR, IGFR, second messengers semanticscholar.org | Bidirectional cross-talk; growth factors can activate ER, and estradiol can modulate growth factor signaling. nih.govmdpi.com |

Influence on Specific Cellular Processes (e.g., Ca2+ Channels, Mitochondrial Function)

Estradiol exerts profound effects on fundamental cellular processes, including the regulation of ion channels and the function of mitochondria, which are critical for cell survival and homeostasis. frontiersin.org

Calcium (Ca2+) Channels: Estradiol modulates intracellular Ca2+ signaling, a critical process for functions ranging from muscle contraction to gene transcription. frontiersin.orgnih.govresearchgate.net It has been shown to affect the activity of Ca2+ channels, such as the voltage-gated L-type Ca2+ channels. frontiersin.orgresearchgate.net This regulation can occur through indirect mechanisms involving the activation of signaling kinases like PI3K or through more direct interactions. researchgate.net By controlling the flux of Ca2+ across the plasma and mitochondrial membranes, estradiol helps prevent cellular damage that can result from calcium dysregulation, contributing to its neuroprotective and cardioprotective effects. frontiersin.orgresearchgate.netpnas.org

Mitochondrial Function: Mitochondria are key targets of estradiol action. frontiersin.orgnih.gov The hormone plays an important role in maintaining mitochondrial health by supporting efficient respiration, boosting ATP production, and mitigating oxidative stress by reducing the formation of reactive oxygen species (ROS). frontiersin.orgnih.govresearchgate.net Both ERα and ERβ have been identified within mitochondria, suggesting a direct mechanism for regulating mitochondrial gene expression and function. nih.gov Estradiol can enhance the sequestration of Ca2+ into mitochondria, a process that buffers cytosolic calcium levels during excitotoxic insults. pnas.org To counteract the potential stress of this increased mitochondrial calcium load, estradiol also upregulates the expression of anti-apoptotic proteins like Bcl-2, thereby promoting cell survival. pnas.orgresearchgate.net

| Cellular Process | Specific Target | Effect of Estradiol |

|---|---|---|

| Ca2+ Homeostasis | L-type Ca2+ Channels | Modulates channel activity, influencing Ca2+ influx. frontiersin.orgresearchgate.net |

| Intracellular Ca2+ Levels | Regulates Ca2+ concentrations in the cytoplasm and organelles. researchgate.net | |

| Mitochondrial Function | Respiration & ATP Production | Supports mitochondrial respiration and enhances ATP synthesis. frontiersin.orgnih.gov |

| Reactive Oxygen Species (ROS) | Reduces the formation of ROS, mitigating oxidative damage. frontiersin.orgnih.gov | |

| Mitochondrial Ca2+ Sequestration | Increases mitochondrial uptake of Ca2+, buffering cytosolic levels. pnas.orgresearchgate.net | |

| Apoptosis Regulation | Increases expression of anti-apoptotic proteins (e.g., Bcl-2). pnas.org |

In Vitro and in Vivo Research Models for Investigating Steroid Ester Activity

Cellular and Subcellular Models for Endocrine Activity Assessment

In vitro models are fundamental for dissecting the molecular mechanisms of action of steroid esters like estradiol (B170435) 17-pivalate. These systems provide a controlled environment to assess specific interactions and cellular responses without the complexities of a whole organism.

Receptor Binding Assays and Gene Transactivation Assays

Gene transactivation assays, on the other hand, measure the functional consequence of receptor binding. europa.eusemanticscholar.org Once an estrogenic compound binds to the estrogen receptor, the receptor-ligand complex can act as a transcription factor, binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. nih.govsigmaaldrich.com This binding initiates the transcription of these genes. Transactivation assays typically use a reporter gene, such as luciferase, linked to an ERE. researchgate.netembopress.org The amount of light produced by the luciferase enzyme is proportional to the level of gene activation, thus providing a measure of the estrogenic activity of the compound.

| Assay Type | Principle | Endpoint Measured | Relevance for Estradiol 17-Pivalate |

| Receptor Binding Assay | Competitive binding between a labeled natural ligand and the test compound for the estrogen receptor. nih.gov | Relative Binding Affinity (RBA) or Inhibition Concentration (IC50). iupac.org | Determines the affinity of this compound for ERα and ERβ. |

| Gene Transactivation Assay | Measurement of the activation of a reporter gene under the control of an estrogen response element (ERE). europa.euembopress.org | Luciferase activity or other reporter signal, indicating the level of gene transcription. | Quantifies the functional estrogenic activity of this compound. |

Reporter Gene Systems (e.g., Yeast Estrogen Screen)

Reporter gene systems are a powerful tool for screening the estrogenic activity of compounds. The Yeast Estrogen Screen (YES) is a widely used example. nih.govresearchgate.net This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor gene (hERα) and a reporter gene cassette with an ERE linked to the lacZ gene, which encodes the enzyme β-galactosidase. new-diagnostics.comepa.ie When an estrogenic substance like this compound enters the yeast cell and binds to the hERα, the complex activates the transcription of the lacZ gene. nih.gov The resulting β-galactosidase enzyme can then cleave a chromogenic substrate, producing a color change that can be quantified to determine the estrogenic potency of the compound. new-diagnostics.com

The YES assay is valued for its sensitivity, specificity, and relatively low cost. researchgate.net It can detect estrogenic activity at very low concentrations. nih.gov Different variations of the YES assay exist, including those designed for rapid screening. new-diagnostics.com

| Parameter | Description | Significance |

| Biosensor | Recombinant Saccharomyces cerevisiae expressing the human estrogen receptor (hERα). new-diagnostics.comepa.ie | Provides a biological system to specifically detect estrogenic activity. |

| Reporter Gene | lacZ gene encoding β-galactosidase, linked to an estrogen response element (ERE). epa.ienih.gov | Allows for a measurable output (color change) upon activation by an estrogenic compound. |

| Endpoint | Colorimetric or fluorometric measurement of β-galactosidase activity. new-diagnostics.comnih.gov | Quantifies the estrogenic potency of the test substance. |

Mammalian Cell Line Applications (e.g., GH3 Rat Pituitary Cells)

Mammalian cell lines offer a more physiologically relevant in vitro system for studying the effects of steroid esters compared to yeast-based assays. The GH3 cell line, derived from a rat pituitary tumor, is a well-established model for studying the effects of estrogens on hormone production. culturecollections.org.uk These cells express estrogen receptors and respond to estrogenic stimulation by altering their synthesis and secretion of hormones like prolactin and growth hormone. nih.govnih.gov

Studies using GH3 cells have shown that 17β-estradiol can directly stimulate prolactin gene expression and cell proliferation. nih.gov By treating GH3 cells with this compound, researchers can investigate its potency and duration of action in a mammalian cell context, observing its effects on hormone gene expression and cell growth. This provides valuable information on how the pivalate (B1233124) ester influences the biological activity of estradiol at the cellular level.

Organismal Models in Endocrine Research

Rodent Models for Systemic Effects

Rodent models, particularly rats and mice, are extensively used in endocrine research to study the systemic effects of estrogens. nih.govnih.gov These models are crucial for investigating the long-term effects of estradiol esters on various organ systems, including the reproductive tract, bone, and mammary glands. nih.gov Ovariectomized rodents are often used to eliminate the influence of endogenous ovarian hormones, allowing for a clearer assessment of the effects of exogenously administered compounds. nih.gov

| Rodent Model | Application in this compound Research | Key Endpoints |

| Ovariectomized Rat/Mouse | To assess the systemic estrogenic activity in the absence of endogenous hormones. nih.gov | Uterine weight, bone mineral density, mammary gland morphology. researchgate.net |

| Mammary Cancer Susceptible Rat Strains (e.g., ACI) | To investigate the long-term effects on mammary tumorigenesis. nih.gov | Tumor incidence, latency, and multiplicity. |

Aquatic Models (e.g., Fish, Zebrafish) for Environmental Endocrine Disruption Studies

Aquatic organisms, particularly fish, are sensitive indicators of endocrine-disrupting chemicals (EDCs) in the environment. nih.gov Models like the zebrafish (Danio rerio) are increasingly used for studying the effects of environmental estrogens. nih.gov Zebrafish offer several advantages, including rapid development, genetic tractability, and transparent embryos, which allow for easy observation of developmental processes. nih.gov

The presence of estrogenic compounds in aquatic environments can lead to adverse effects in fish, such as altered sexual development and reproductive impairment. nih.gov In the context of this compound, aquatic models could be used to assess its potential as an environmental endocrine disruptor. Researchers can expose fish to different concentrations of the compound and monitor for biomarkers of estrogenic exposure, such as the induction of vitellogenin (an egg yolk precursor protein) in male fish, which is a well-established indicator of estrogenic activity. nih.gov Transgenic zebrafish models with estrogen-responsive reporter genes can also be used for in vivo visualization of endocrine disruption. nih.gov

| Aquatic Model | Relevance for this compound | Commonly Measured Biomarkers |

| Zebrafish (Danio rerio) | Assessing potential for environmental endocrine disruption and developmental effects. nih.gov | Vitellogenin induction in males, altered sex ratios, developmental abnormalities. nih.gov |

| Other Fish Species | Evaluating impacts on reproductive health and physiology in a broader range of aquatic organisms. | Gonadosomatic index, histological changes in gonads, reproductive success. |

Based on a comprehensive review of available scientific literature, there is no specific information regarding "this compound" in the context of the outlined research areas. The instructions to focus solely on this specific compound cannot be fulfilled, as research data on its use in advanced toxicological and translational models, such as those specified, are not present in the provided search results.

Studies on biomarker development, including vitellogenin induction, translational research integrating in silico, in vitro, and in vivo models, and the application of New Approach Methodologies (NAMs) have been conducted for the parent compound, 17β-estradiol, and other estrogens. However, this body of research does not extend to the specific ester, this compound.

Therefore, it is not possible to generate the requested article while adhering to the strict constraints of focusing exclusively on this compound and the specified outline.

Emerging Research Trajectories and Future Directions for Estradiol 17 Pivalate Studies

Investigation of Esterified Steroids as Biological Storage and Transport Forms

A significant avenue of future research lies in understanding the dynamics of esterified estrogens, like estradiol (B170435) 17-pivalate, as endogenous storage and transport molecules. While the pharmacological use of steroid esters is well-established for prolonging therapeutic effects, their natural counterparts, fatty acid esters of estrogens, serve as a long-lived reservoir of hormonal activity. nih.gov These endogenous esters are found predominantly in hydrophobic tissues, such as fat, where they are shielded from rapid metabolism. nih.gov This natural precedent provides a compelling rationale for investigating the detailed mechanisms governing the storage and transport of synthetic esters.

Adipose tissue is emerging as a critical site for the storage and metabolism of esterified estrogens. Research indicates that fatty acyl esterified estradiol is a storage form of the hormone, and the balance between its esterification and hydrolysis is a key regulatory mechanism for biologically active steroid levels. researchgate.net Future studies on estradiol 17-pivalate are expected to explore its specific uptake, storage, and release kinetics within adipocytes. Understanding these dynamics is crucial, as obesity is characterized by an expanded adipose tissue mass, which could significantly alter the pharmacokinetic profile of esterified estrogens. nih.gov Investigations may focus on how the unique pivalate (B1233124) ester influences the partitioning of the molecule into lipid droplets and its subsequent hydrolysis by intracellular esterases to release active estradiol. This line of inquiry could reveal how variations in body composition and metabolic state impact the long-acting properties of the drug.

The transport of highly lipophilic molecules like this compound in the aqueous environment of the bloodstream is a complex process mediated by lipoproteins. Due to their water-insolubility, esterified estrogens circulate as components of lipoprotein particles. nih.gov Research has shown that the esterification of estradiol can be catalyzed by lecithin:cholesterol acyltransferase (LCAT), which is associated with high-density lipoprotein (HDL). nih.govnih.gov Following their formation, these estradiol esters can be transferred from HDL to low-density lipoprotein (LDL) particles, a process that may be facilitated by the cholesteryl ester transfer protein (CETP). nih.govnih.gov

This lipoprotein-mediated transport system presents several intriguing possibilities for the targeted delivery and action of esterified estrogens. Future research on this compound will likely investigate its specific associations with different lipoprotein fractions and the efficiency of its transfer between them. A deeper understanding of these transport mechanisms could open up novel therapeutic strategies, potentially leveraging the natural lipoprotein pathways to deliver the hormone to specific tissues or cell types via lipoprotein receptors. oup.com

| Research Focus | Key Investigated Proteins/Lipoproteins | Potential Implications |

| Esterification of Estradiol | Lecithin:cholesterol acyltransferase (LCAT) | Understanding the rate of formation of transportable estradiol esters. |

| Inter-lipoprotein Transfer | Cholesteryl ester transfer protein (CETP) | Elucidating the distribution of estradiol esters among different lipoprotein classes. |

| Cellular Uptake | Lipoprotein receptors (e.g., LDL receptor) | Exploring targeted delivery of estradiol to specific tissues. |

| Lipoprotein Association | High-density lipoprotein (HDL), Low-density lipoprotein (LDL) | Determining the primary carriers of esterified estradiol in circulation. |

Exploration of Novel Biological Functions and Therapeutic Potential

Beyond its established role in hormone replacement therapy, emerging research is uncovering novel biological functions of estrogens that could be harnessed for new therapeutic applications. These investigations are expanding the potential utility of compounds like this compound into areas such as cognitive health and inflammation modulation.

The role of estrogens in modulating inflammation is complex, with evidence suggesting both pro- and anti-inflammatory effects depending on the context. nih.govreddit.comresearchgate.net However, a significant body of research points to the anti-inflammatory potential of estradiol. nih.gov It has been shown to reduce the production of inflammatory cytokines. nih.gov For instance, studies comparing estradiol valerate (B167501) with synthetic ethinyl estradiol found that the former had a more favorable, neutral effect on markers of inflammation. nih.gov This suggests that the type of estrogen and its ester form can influence its inflammatory profile. Future research on this compound should aim to elucidate its specific immunomodulatory effects. Investigations could explore its impact on key inflammatory pathways, such as the NF-κB signaling pathway, and its ability to suppress the activation of microglia, the resident immune cells of the central nervous system. nih.gov A thorough understanding of these anti-inflammatory properties could pave the way for the use of this compound in the management of chronic inflammatory conditions.

Advancements in Delivery Systems for Enhanced Pharmacological Control

The development of advanced drug delivery systems is a key strategy for optimizing the therapeutic efficacy and safety of hormonal treatments. For estradiol, which is hydrophobic, nano-based delivery systems are a promising approach to overcome challenges with solubility and to achieve better control over its release and targeting. nih.gov Future research in this area will be critical for maximizing the benefits of this compound.

Nano-based Delivery Systems for Estradiol (e.g., Lipid and Polymeric Nanoparticles)

The hydrophobic nature of estradiol presents significant challenges for developing effective clinical delivery systems. nih.gov Nanotechnology offers a promising solution by enhancing the bioavailability and providing controlled release of estradiol. nih.govnih.gov These advanced systems are designed to improve stability, biocompatibility, and targeted delivery of the hormone. nih.gov

Lipid Nanoparticles:

Lipid-based nanocarriers are a key area of investigation for estradiol delivery. nih.gov These systems, including solid lipid nanoparticles (SLPs), are advantageous for encapsulating lipophilic drugs like estradiol, potentially enhancing solubility and permeability. mdpi.com The composition and preparation methods of these nanoparticles significantly influence their effectiveness. nih.gov Studies have shown that lipid nanosystems can offer safe and effective delivery, although non-specific cellular uptake could pose cytotoxicity risks. nih.gov Research on estradiol-loaded SLPs has demonstrated particle sizes ranging from 450–850 nm and high encapsulation efficiencies of 50–83%, depending on the lipids and stabilizers used. researchgate.netnih.gov For instance, chitosan-coated estradiol SLPs have been developed as a novel approach for specific delivery routes, showing enhanced permeation and mucoadhesive properties. researchgate.netnih.gov

Polymeric Nanoparticles:

Polymeric nanoparticles are another major focus, designed for controlled and sustained release of encapsulated agents. nih.govfrontiersin.org Polymers such as poly(lactic-co-glycolic acid) (PLGA) are widely used due to their biodegradability and biocompatibility. researchgate.netbohrium.com Encapsulating estradiol in PLGA nanoparticles has been shown to improve its bioavailability and sustain its biological activity. frontiersin.org

Research has demonstrated that these nanoparticles can be tailored for specific targets. For example, coating PLGA nanoparticles with polyethylene (B3416737) imine imparts a positive surface charge, which can preferentially target the negatively charged surface of bone tissue. researchgate.net In vivo studies in mice showed a nearly three-fold higher bone uptake for these cationic nanoparticles compared to plain PLGA nanoparticles. researchgate.net Such systems offer the potential to lower the frequency of administration compared to standard drug solutions. researchgate.net While promising, further in vivo research is needed to fully validate the therapeutic applications of polymeric nanoparticle systems for estradiol delivery. nih.gov

Table 1: Characteristics of Estradiol Nanoparticle Formulations

| Nanoparticle Type | Polymer/Lipid Used | Stabilizer | Particle Size (nm) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Polymeric Nanoparticles | PLGA | Polyethylene imine (PEI) | < 200 | Superior binding to hydroxyapatite (B223615) (82%); 3-fold higher bone uptake in vivo. | researchgate.net |

| Polymeric Nanoparticles | PLGA | Polyvinyl alcohol (PVA) | 410.9 ± 39.4 | Negatively charged; sustained release over 31 days. | bohrium.com |

| Polymeric Nanoparticles | PLGA | Didodecyldimethylammonium bromide (DMAB) | 148.3 ± 10.7 | Positively charged; higher intestinal uptake; E2 detected in blood for 7 days. | bohrium.com |

| Solid Lipid Nanoparticles | Compritol ATO 888, Precirol ATO 5 | Pluronic F127, Tween 80 | 450 - 850 | Encapsulation efficiency of 50-83%; enhanced drug release compared to suspension. | nih.gov |

Interactions with the Gut Microbiota and Endocrine Modulation

The gut microbiome is increasingly recognized as a crucial endocrine organ that plays a significant role in regulating systemic estrogen levels. kresserinstitute.comnih.gov This interaction is centered around a collection of gut microbes known as the "estrobolome," which is capable of metabolizing estrogens. kresserinstitute.commariongluckclinic.com

The estrobolome modulates the enterohepatic circulation of estrogens, thereby influencing both circulating and excreted estrogen levels. kresserinstitute.com Microbes within the estrobolome produce the enzyme β-glucuronidase, which deconjugates estrogens that have been inactivated in the liver. nih.govkresserinstitute.commariongluckclinic.com This process converts them back into their active, unbound forms, allowing them to re-enter circulation and bind to estrogen receptors throughout the body. kresserinstitute.com

A healthy and diverse gut microbiome maintains estrogen homeostasis by producing an optimal amount of β-glucuronidase. kresserinstitute.commariongluckclinic.com However, a state of microbial imbalance, or dysbiosis, can alter this enzymatic activity. nih.gov An overproduction of β-glucuronidase can lead to an excess of free estrogen being reabsorbed into the bloodstream, a condition often referred to as estrogen dominance. mariongluckclinic.com Conversely, lower microbial diversity can result in reduced deconjugation and a decrease in circulating estrogens. nih.gov

This bidirectional relationship highlights the profound impact of gut health on hormonal balance. mariongluckclinic.com Alterations in circulating estrogen levels due to gut dysbiosis have been linked to the development of several estrogen-related conditions. nih.govkresserinstitute.com Emerging research suggests that the gut microbiota can be influenced by sex hormones, and in turn, the composition of the microbiota can affect hormone levels. nih.gov This intricate crosstalk between estradiol and the gut microbiota is a critical area of study for understanding endocrine modulation and its physiological and clinical implications. nih.gov

Identification of Specific Molecular Targets and Pathways for Precision Research

The biological effects of estradiol, and by extension its esters like this compound, are primarily mediated through its interaction with specific molecular targets, namely the estrogen receptors (ERs). wikipedia.orgnih.gov These receptors, ERα and ERβ, are transcription factors that belong to the nuclear hormone receptor superfamily. nih.gov Upon binding to estradiol, the receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) on the promoters of target genes, thereby modulating their transcription. nih.govdrugbank.com This genomic pathway is the principal mechanism through which estradiol exerts its wide-ranging physiological effects. wikipedia.org

Precision research aims to dissect these complex signaling cascades to develop more targeted therapeutic strategies. The dysregulation of ER signaling pathways is known to play a critical role in the initiation and progression of various diseases, including hormone-dependent cancers. nih.govmdpi.com Understanding how this compound influences the recruitment of co-regulators to target promoters can help explain its specific transcriptional activities. researchgate.net

Beyond the classical nuclear-initiated signaling, estradiol can also trigger rapid, non-genomic effects. These are mediated by ERs located at the cell membrane, in the cytoplasm, and in mitochondria. nih.gov For example, estradiol has been shown to activate kinase cascades, such as the Akt pathway, and influence synaptic protein expression in the brain, which are crucial for synaptic plasticity. nih.govfrontiersin.org Studies have indicated that estradiol acts through both ERα and ERβ to influence these pathways. nih.gov

Identifying the full spectrum of genes and signaling networks regulated by the estradiol-ER complex is a key goal for precision research. mdpi.comresearchgate.net Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for accurately quantifying estradiol and its metabolites, providing the precision needed for detailed pathway analysis. nih.govresearchgate.net A deeper understanding of these molecular mechanisms will enable the development of novel prognostic and therapeutic approaches for a range of estrogen-related conditions. nih.gov

Table 2: Key Molecular Targets and Pathways of Estradiol

| Target/Pathway | Description | Cellular Location | Key Functions Modulated | Reference(s) |

|---|---|---|---|---|

| Estrogen Receptor α (ERα) | Nuclear hormone receptor and transcription factor. | Nucleus, Mitochondria, Cell Membrane | Gene transcription, cell proliferation, reproductive function. | wikipedia.orgnih.gov |

| Estrogen Receptor β (ERβ) | Nuclear hormone receptor and transcription factor. | Nucleus, Mitochondria, Cell Membrane | Gene transcription, neuroprotection, anti-proliferative effects in some tissues. | wikipedia.orgnih.gov |

| Akt Signaling Pathway | A kinase cascade involved in cell survival and growth. | Cytoplasm | Promotes cell survival, inhibits apoptosis. | nih.gov |

| TrkB Receptor Signaling | Receptor for brain-derived neurotrophic factor (BDNF). | Cell Membrane | Neuronal survival, synaptic plasticity. | nih.gov |

| HIF-1α Pathway | Transcription factor that responds to hypoxia. | Nucleus | Regulates genes involved in glycolysis and angiogenesis. | frontiersin.org |

Q & A

Basic: What are the key chemical properties of Estradiol 17-pivalate, and how do they influence its stability in experimental settings?

This compound (C₂₃H₃₂O₃; molecular mass 356.506 g/mol) is a 17β-hydroxysteroid esterified with pivalic acid. Its stereochemistry (five defined stereocenters) and lipophilic ester group impact solubility and metabolic resistance, making it suitable for prolonged-release formulations. Stability is influenced by hydrolysis susceptibility at the ester bond, requiring storage in anhydrous conditions at controlled temperatures (2–8°C) to prevent degradation. Analytical characterization via HPLC or LC-MS should include purity validation (≥95%) and stereochemical confirmation using NMR or chiral chromatography .

Advanced: How can researchers optimize the synthesis protocol of this compound to improve yield and purity?

Synthesis optimization involves:

- Reagent Selection : Use pivaloyl chloride in anhydrous pyridine to minimize side reactions.

- Temperature Control : Maintain 0–5°C during esterification to reduce hydrolysis.

- Purification : Employ silica gel chromatography (hexane:ethyl acetate gradient) followed by recrystallization in ethanol/water (8:2) to isolate high-purity crystals (>98%).

- Analytical Validation : Confirm purity via HPLC (C18 column, 220 nm detection) and cross-reference with pharmacopeial standards (e.g., USP) .

Basic: What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

- Chromatography : Reverse-phase HPLC (USP L7 column, acetonitrile:water 55:45, flow rate 1 mL/min) with UV detection at 280 nm.

- Immunoassays : Competitive ELISA with monoclonal antibodies specific to the pivalate moiety (limit of detection: 0.1 ng/mL).

- Validation : Assess linearity (0.5–50 ng/mL), intra-day precision (CV <5%), and recovery rates (95–105%) using spiked matrices .

Advanced: What strategies resolve contradictory data between in vitro and in vivo pharmacokinetic profiles of this compound?

- Study Design : Use crossover trials with matched demographics and controlled administration routes (e.g., intramuscular vs. oral).

- Sample Preparation : Standardize plasma/serum extraction protocols (solid-phase extraction with C18 cartridges) to minimize matrix effects.

- Statistical Reconciliation : Apply mixed-effects models to account for inter-subject variability and identify confounding factors (e.g., hepatic first-pass metabolism). Cross-validate findings using physiologically based pharmacokinetic (PBPK) modeling .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

- Containment : Use fume hoods with HEPA filters to avoid aerosol inhalation.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Decontamination : Clean spills with ethanol-soaked diatomite; dispose of waste via incineration (≥800°C).

- Documentation : Maintain SDS records and train personnel on emergency procedures .

Advanced: How should researchers design a PICOT framework for clinical studies on this compound’s efficacy in hormone replacement therapy (HRT)?

- Population (P) : Postmenopausal women (aged 50–65) with estradiol levels <20 pg/mL.

- Intervention (I) : Intramuscular this compound (10 mg/month).

- Comparison (C) : Oral estradiol valerate (2 mg/day).

- Outcome (O) : Serum estradiol levels ≥40 pg/mL at 3 months.

- Time (T) : 12-month follow-up.

This framework ensures hypothesis specificity and aligns endpoints with bioavailability and metabolic stability metrics .

Basic: How does esterification at the 17-position alter this compound’s pharmacokinetics compared to other estradiol esters?

The pivalate group increases lipophilicity (logP ~4.2 vs. 2.8 for estradiol valerate), prolonging half-life (t₁/₂ = 14 days vs. 8 days for valerate) due to slower esterase hydrolysis. This enhances depot effects in intramuscular formulations but reduces oral bioavailability (<5% vs. 3–5% for valerate) due to first-pass metabolism .

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit sigmoidal Emax models to quantify EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare dose groups (e.g., 5 mg, 10 mg, 20 mg) using Tukey’s HSD.

- Power Analysis : Ensure sample sizes (n ≥30/group) detect 20% differences in estradiol levels (α=0.05, β=0.2).

Report significance only after Bonferroni correction for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.